molecular formula C6H10BrNO2 B2776920 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one CAS No. 175725-26-5

5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one

Cat. No. B2776920
M. Wt: 208.055
InChI Key: FUSFAKOTEDNVCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like spectroscopy and chromatography can be used to study these properties .

Scientific Research Applications

Oxazolidinone Derivatives as Antibacterial Agents

Considerable efforts have been made to find new oxazolidinone-based antibacterial agents with improved biological profiles. Oxazolidinone derivatives, including "5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one," are under intense research by private companies to identify features responsible for activity and to potentially reach the market with novel antibacterial solutions. These efforts highlight the significance of oxazolidinones in developing future antibacterial strategies (Poce et al., 2008).

Oxazolidinone-containing Hybrids for MRSA

The threat posed by methicillin-resistant Staphylococcus aureus (MRSA) has necessitated the development of novel anti-MRSA agents. Oxazolidinone-containing hybrids demonstrate potential against a wide range of multidrug-resistant Gram-positive pathogens, including MRSA, by inhibiting protein synthesis and acting on the bacterial ribosomal 50S subunit. Hybridization aims to interact with multiple targets or mitigate known side effects, underscoring the therapeutic potential of oxazolidinone derivatives and hybrids in combating resistant bacterial infections (Jiang, Liu, & Gao, 2020).

Synthetic and Biological Significance

Oxazolidinones, including "5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one," are part of a critical heterocyclic compound class displaying a wide range of pharmacological activities. Their synthetic versatility and significant biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, illustrate the compound's utility in diverse therapeutic areas. The development of new synthetic routes and the exploration of oxazolidinones' pharmacological potential continue to be a promising research direction (Kushwaha & Kushwaha, 2021).

Safety And Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a compound. They include information on toxicity, environmental impact, handling, and storage .

properties

IUPAC Name

5-(bromomethyl)-3-ethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO2/c1-2-8-4-5(3-7)10-6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSFAKOTEDNVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one

CAS RN

175725-26-5
Record name 5-(bromomethyl)-3-ethyl-1,3-oxazolidin-2-one
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